molecular formula C21H22N6O2 B303710 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B303710
M. Wt: 390.4 g/mol
InChI Key: ZVHGTYKKRFDVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a triazole ring, and various functional groups

Preparation Methods

The synthesis of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with biological receptors through hydrogen-bonding and dipole interactions. The triazole ring is known to act as a pharmacophore, engaging in interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules like fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring but differ in their additional functional groups and overall structure. The uniqueness of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of a quinoline core with a triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H22N6O2/c1-21(2)8-14-18(15(28)9-21)17(12-6-4-5-7-16(12)29-3)13(10-22)19(23)27(14)20-24-11-25-26-20/h4-7,11,17H,8-9,23H2,1-3H3,(H,24,25,26)

InChI Key

ZVHGTYKKRFDVEP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.